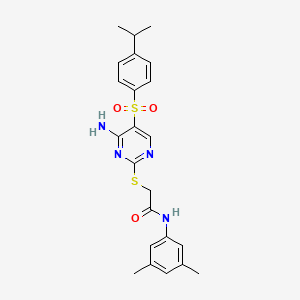

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide" has been reported in the literature. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate sulfonyl and acetamide substituents.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using crystallography. For example, a related compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds of the type N–H···O, as well as two intramolecular interactions N1-H1···O2 and N2-H2B···N1, which stabilize the structure . These findings suggest that "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide" may also exhibit similar intramolecular and intermolecular interactions, contributing to its stability and conformation.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives has been explored, particularly in the context of their potential as inhibitors of thymidylate synthase (TS) and as antitumor or antibacterial agents . The synthesis of such compounds typically involves the addition of substituted aryl thiols to a key intermediate, followed by oxidative addition and deprotection steps . This information is relevant to the compound of interest, as it suggests possible pathways for its reactivity and potential biological activity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide" are not directly reported, the properties of structurally similar compounds can provide insights. For example, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom of the thioacetamide bridge . This conformational feature could influence the solubility, melting point, and other physical properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- Anticonvulsant Agents : Research has demonstrated the synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, showing moderate anticonvulsant activity. These compounds were synthesized via alkylation of 4,6-dimethyl-2thiopyrimidine, suggesting potential applications in anticonvulsant therapies (Severina et al., 2020).

Chemical Structure and Properties

- Crystal Structure Analysis : Studies on the crystal structures of pyrimidine and aminopyrimidine derivatives have revealed insights into the hydrogen bonding and molecular interactions of such compounds. This understanding is crucial for the development of new drugs and materials (Balasubramani et al., 2007).

Biological Activities and Applications

- Antibacterial and Cytotoxicity Evaluation : Pyrimidine derivatives have been studied for their antibacterial and cytotoxic properties. Some compounds have shown moderate-to-significant cytotoxic and antibacterial activity, indicating their potential as therapeutic agents (Aggarwal et al., 2014).

- Antifolate Activities : Various pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. These studies contribute to the development of new antitumor agents and the understanding of enzyme inhibition mechanisms (Gangjee et al., 2007).

Herbicide Development

- Acetohydroxyacid Synthase Inhibitors : Research has been conducted on pyrimidinylthiobenzoates as herbicides targeting acetohydroxyacid synthase, an enzyme involved in amino acid biosynthesis. This includes molecular docking and QSAR studies for the rational design of new herbicidal compounds (He et al., 2007).

Mecanismo De Acción

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Propiedades

IUPAC Name |

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S2/c1-14(2)17-5-7-19(8-6-17)32(29,30)20-12-25-23(27-22(20)24)31-13-21(28)26-18-10-15(3)9-16(4)11-18/h5-12,14H,13H2,1-4H3,(H,26,28)(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJRAROXZWKOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2518312.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)